A Technical Guide to the 4-Chloro-1H-pyrazole-5-carbonitrile Scaffold: Core Chemical Properties and Applications in Drug Discovery
A Technical Guide to the 4-Chloro-1H-pyrazole-5-carbonitrile Scaffold: Core Chemical Properties and Applications in Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry and agrochemical development. Its inherent stability, synthetic tractability, and capacity for diverse biological interactions have rendered it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of the 4-Chloro-1H-pyrazole-5-carbonitrile core and its closely related analogs. We will explore its physicochemical characteristics, spectroscopic signature, and key synthetic methodologies. Furthermore, this document will illuminate the scaffold's critical role as a versatile building block in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Introduction: The Significance of the Pyrazole Nucleus
Pyrazoles are a well-established class of N-heterocycles that continue to capture the attention of the scientific community.[1] Their unique electronic and structural features make them amenable to a wide range of chemical modifications, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activity.[2] The pyrazole core is a key component in numerous commercially successful pharmaceuticals, demonstrating a remarkable spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, antibacterial, and antidepressant properties.[1]
The functionalization of the pyrazole ring at specific positions with substituents like a chlorine atom and a carbonitrile group dramatically influences its chemical behavior and utility. The chlorine atom at the 4-position acts as a key functional handle for cross-coupling reactions and can modulate the electronic nature of the ring. The carbonitrile group at the 5-position is a versatile precursor for other functional groups, such as carboxylic acids or amines, and is a common feature in kinase inhibitors. This guide focuses specifically on this powerful combination of functionalities.
Physicochemical and Structural Characteristics
While comprehensive data for 4-Chloro-1H-pyrazole-5-carbonitrile itself is not broadly consolidated, analysis of its parent structures and closely related analogs provides critical insights into its expected properties.
Core Structural Analysis
The crystal structure of the parent compound, 4-chloro-1H-pyrazole, reveals important supramolecular characteristics. In the solid state, it exhibits orthorhombic (Pnma) symmetry and forms trimeric assemblies through intermolecular N—H⋯N hydrogen bonds.[2] This propensity for hydrogen bonding is a crucial feature for molecular recognition in biological systems, such as binding to enzyme active sites. The presence of the electron-withdrawing chloro and nitrile groups is expected to increase the acidity of the N1—H proton compared to unsubstituted pyrazole, further influencing its interaction potential.
Physicochemical Data of Representative Analogs
To provide a quantitative reference, the table below summarizes key properties of structurally related pyrazole derivatives.
| Property | 4-Chloro-1H-pyrazole | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid |
| CAS Number | 15878-00-9 | 127892-62-0[3] |
| Molecular Formula | C₃H₃ClN₂ | C₇H₉ClN₂O₂[3] |
| Molecular Weight | 102.52 g/mol | 188.61 g/mol [3] |
| Appearance | Solid | White to Light yellow powder/crystal[3] |
| Melting Point | Not specified | 162.0 to 166.0 °C[3] |
Synthesis of the Pyrazole-Carbonitrile Core
The construction of the polysubstituted pyrazole ring is a well-trodden path in organic synthesis. One of the most efficient and versatile strategies involves the [3+2] cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. For pyrazole-carbonitriles, a highly effective and green methodology has been developed.
A prevalent approach involves a three-component, one-pot reaction that combines an appropriate aldehyde, malononitrile (as the source of the C4-carbonitrile and C5-carbon), and a hydrazine.[4] This method is notable for its operational simplicity, use of environmentally benign solvents, and high reaction efficiency.
Caption: Workflow for the three-component synthesis of pyrazole-carbonitriles.
Experimental Protocol: Green Synthesis of a 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Analog
This protocol is adapted from established green chemistry methods for synthesizing the pyrazole-carbonitrile core.[4][5]
Rationale: This procedure is selected for its efficiency, mild reaction conditions, and reduced environmental impact. The use of a water/ethanol solvent system avoids hazardous organic solvents, and the one-pot nature minimizes intermediate isolation steps, saving time and resources.
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Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in a 1:1 mixture of H₂O/EtOH.
-
Catalyst Addition (if applicable): Introduce the catalyst of choice (e.g., a novel nano-catalyst as described in the literature for enhanced efficiency).[4]
-
Heating and Monitoring: Heat the reaction mixture to 55 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate).[5]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be removed by centrifugation or filtration.[5]
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude product from ethanol to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.[5]
-
Characterization: Confirm the structure and purity of the final product using FTIR, ¹H NMR, ¹³C NMR, and melting point analysis.
Chemical Reactivity and Spectroscopic Characterization
The 4-chloro and 5-carbonitrile substituents endow the pyrazole scaffold with significant synthetic versatility.
-
Nitrile Group (-CN): This group is a valuable synthetic handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or converted to a primary amine via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).
-
Chloro Group (-Cl): The C4-chloro substituent activates the ring for certain reactions and serves as a key point for diversification. It is an excellent coupling partner in palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups to build molecular complexity.
-
Pyrazole N-H: The acidic proton on the ring nitrogen can be readily deprotonated and subsequently alkylated or acylated to introduce substituents at the N1 position, a common strategy in drug design to modulate solubility and target engagement.
Spectroscopic Signature
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.[6]
-
FTIR Spectroscopy: The most prominent feature for this scaffold is the sharp, strong absorbance of the nitrile (C≡N) stretch, typically appearing in the 2200-2210 cm⁻¹ region.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The table below provides representative chemical shift data for a closely related analog, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, which serves as a model for the title scaffold.[5]
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
| ¹³C | Pyrazole C5 (bearing NH₂) | ~153 |
| ¹³C | Pyrazole C3 (bearing aryl) | ~144 |
| ¹³C | Nitrile (-CN) | ~113 |
| ¹³C | Pyrazole C4 (bearing CN) | ~80-90 (Estimated) |
| ¹H | Pyrazole N-H | Variable, broad singlet |
| ¹H | Aromatic Protons | 7.0 - 8.0 |
Causality: The precise chemical shifts are highly dependent on the solvent and the specific substitution pattern. Advanced 2D NMR techniques such as HMQC and HMBC are crucial for definitively assigning the signals of quaternary carbons, including the carbon atoms of the pyrazole ring and the nitrile group.[6]
Applications in Drug Discovery and Development
The 4-chloro-pyrazole-5-carbonitrile scaffold is a high-value intermediate in the synthesis of complex pharmaceutical agents. Its pre-functionalized nature allows for rapid and efficient entry into diverse chemical spaces.
One of the most significant applications is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazole-carbonitrile moiety is a key pharmacophore that can effectively occupy the ATP-binding site of many kinases.
A prime example is the role of a related intermediate, 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]-, in the synthesis of Encorafenib .[7] Encorafenib is a potent BRAF kinase inhibitor approved for the treatment of certain types of melanoma.[7] This underscores the direct and impactful translation of pyrazole chemistry into life-saving therapeutics.
Caption: Logical flow from chemical scaffold to therapeutic application.
Furthermore, studies on related chlorophenyl-pyrazole derivatives have demonstrated a broad spectrum of potential antitumor activity against various cancer cell lines, highlighting the scaffold's promise in oncology beyond kinase inhibition.[8]
Safety and Handling
As with all active chemical reagents, proper handling of 4-chloro-1H-pyrazole-5-carbonitrile and its analogs is paramount. Based on safety data for related compounds, this class of chemicals should be treated with care.
-
Hazard Classification: Typically classified as acutely toxic if swallowed, causing serious eye irritation and potential skin irritation or sensitization.[9][10]
-
Handling Precautions:
-
Always use in a well-ventilated area or chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[11]
-
Keep containers tightly sealed when not in use and store in a cool, dry place away from incompatible materials.[9]
-
-
First Aid: In case of exposure, rinse eyes immediately with plenty of water, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention if symptoms persist.[10]
Conclusion
The 4-Chloro-1H-pyrazole-5-carbonitrile scaffold stands out as a synthetically versatile and medicinally relevant structure. Its combination of a stable aromatic core with strategically placed, reactive functional groups—the chloro atom and the carbonitrile moiety—provides an ideal platform for the construction of complex molecular architectures. Its proven utility in the synthesis of targeted cancer therapies like Encorafenib exemplifies its importance to the drug development community. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for researchers aiming to leverage this powerful building block for the discovery of next-generation therapeutics.
References
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supporting Information. Retrieved from Royal Society of Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]
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